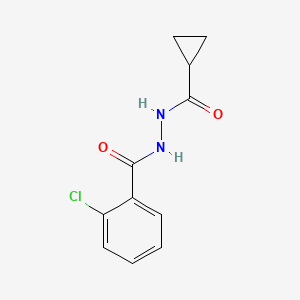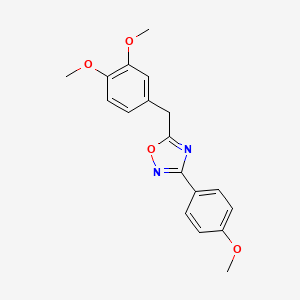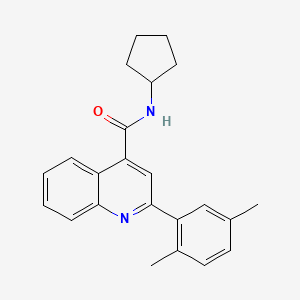![molecular formula C17H17ClN2O2 B5881416 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5881416.png)
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide, also known as CP-945,598, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the cannabinoid receptor CB1, which is widely distributed in the central nervous system and plays a crucial role in regulating various physiological processes, including appetite, pain sensation, mood, and memory.
Mécanisme D'action
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide acts as a competitive antagonist of the CB1 receptor, blocking the binding of endogenous cannabinoids and exogenous agonists to the receptor. This leads to a decrease in the activity of the CB1 receptor signaling pathway, which is involved in the regulation of various physiological processes, as mentioned earlier.
Biochemical and Physiological Effects:
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide has been shown to modulate several biochemical and physiological effects in various animal models, including the reduction of food intake and body weight, the inhibition of drug-seeking behavior, the attenuation of anxiety and depression-like behaviors, and the improvement of cognitive function. These effects are believed to be mediated by the blockade of the CB1 receptor signaling pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide is its high selectivity and potency as a CB1 antagonist, which allows for precise modulation of the CB1 receptor signaling pathway without affecting other receptors or systems. This makes it a useful tool for studying the role of the CB1 receptor in various physiological and pathological conditions. However, one of the limitations of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide is its poor water solubility, which can affect its bioavailability and pharmacokinetics in vivo.
Orientations Futures
There are several future directions for research on 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide, including the development of more potent and selective CB1 antagonists, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the elucidation of the molecular mechanisms underlying its effects on the CB1 receptor signaling pathway. Additionally, further studies are needed to explore the pharmacokinetics and safety profile of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide in vivo, as well as its potential interactions with other drugs and systems.
Méthodes De Synthèse
The synthesis of 3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide involves several steps, including the condensation of 4-(propionylamino)aniline with 3-chloro-4-methylbenzoyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
3-chloro-4-methyl-N-[4-(propionylamino)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, such as obesity, addiction, anxiety, depression, and schizophrenia. It has been shown to reduce food intake and body weight in animal models of obesity, without producing the adverse effects associated with the CB1 agonist THC. It also exhibits anxiolytic and antidepressant-like effects in preclinical models, suggesting its potential use in the treatment of anxiety and mood disorders.
Propriétés
IUPAC Name |
3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-3-16(21)19-13-6-8-14(9-7-13)20-17(22)12-5-4-11(2)15(18)10-12/h4-10H,3H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFWDOVIDIHDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-methyl-N-[4-(propanoylamino)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5881359.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(2-thienyl)-1-propanone](/img/structure/B5881391.png)

![N-[2-(4-methoxy-3-methylphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5881403.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5881423.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5881429.png)


![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5881445.png)

